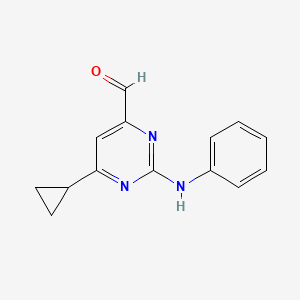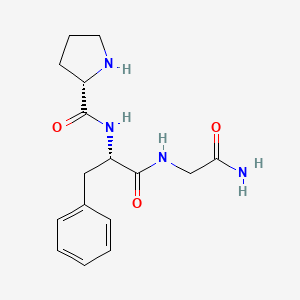![molecular formula C10H9ClN4O2S B12917263 5-[(3-Amino-6-methoxypyridin-2-yl)sulfanyl]-4-chloropyridazin-3(2H)-one CAS No. 86109-81-1](/img/structure/B12917263.png)
5-[(3-Amino-6-methoxypyridin-2-yl)sulfanyl]-4-chloropyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((3-Amino-6-methoxypyridin-2-yl)thio)-4-chloropyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with amino, methoxy, and chloropyridazinyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-Amino-6-methoxypyridin-2-yl)thio)-4-chloropyridazin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-amino-6-chloropyridazine and 3-amino-6-methoxypyridine.
Reaction with Sodium Methoxide: A mixture of 3-amino-6-chloropyridazine (500 mg, 3.86 mmol), sodium methoxide (1.0 ml, 4.4 mmol, 25% w/w), and copper powder (331 mg, 5.17 mmol) in methanol (3 ml) is heated in a sealed tube at 160°C for 24 hours.
Purification: After cooling, the reaction mixture is diluted with methanol (10 ml) and filtered.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the laboratory-scale synthesis described above can be scaled up with appropriate modifications to reaction conditions and purification techniques to meet industrial requirements.
化学反応の分析
Types of Reactions
5-((3-Amino-6-methoxypyridin-2-yl)thio)-4-chloropyridazin-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide and copper powder in methanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted derivatives of the original compound.
科学的研究の応用
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.
Materials Science: Its heterocyclic structure can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe or tool in studying various biological processes and pathways.
作用機序
The mechanism of action of 5-((3-Amino-6-methoxypyridin-2-yl)thio)-4-chloropyridazin-3(2H)-one involves its interaction with specific molecular targets. The amino and methoxy groups can form hydrogen bonds with target proteins, while the pyridazine ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-Amino-6-methoxypyridazine: This compound shares the amino and methoxy groups but lacks the thio and chloropyridazinyl substitutions.
4-Chloropyridazin-3(2H)-one: This compound has the chloropyridazinyl group but lacks the amino and methoxy substitutions.
Uniqueness
5-((3-Amino-6-methoxypyridin-2-yl)thio)-4-chloropyridazin-3(2H)-one is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both amino and methoxy groups allows for diverse chemical reactivity, while the thio and chloropyridazinyl groups enhance its potential as a versatile scaffold in medicinal chemistry and materials science.
特性
CAS番号 |
86109-81-1 |
|---|---|
分子式 |
C10H9ClN4O2S |
分子量 |
284.72 g/mol |
IUPAC名 |
4-(3-amino-6-methoxypyridin-2-yl)sulfanyl-5-chloro-1H-pyridazin-6-one |
InChI |
InChI=1S/C10H9ClN4O2S/c1-17-7-3-2-5(12)10(14-7)18-6-4-13-15-9(16)8(6)11/h2-4H,12H2,1H3,(H,15,16) |
InChIキー |
DRDOTJZQPUGXSE-UHFFFAOYSA-N |
正規SMILES |
COC1=NC(=C(C=C1)N)SC2=C(C(=O)NN=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2,3,5,6,7-Hexahydro-4H-azocino[5,4-b]indol-4-one](/img/structure/B12917184.png)

![N-[4-(Pyrrolidine-1-sulfonyl)phenyl]glycine](/img/structure/B12917189.png)
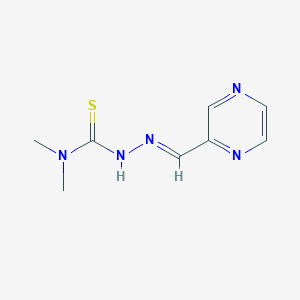
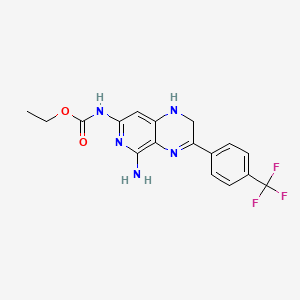
![3,6-Diphenyl[1,2]oxazolo[4,5-c]pyridin-4-amine](/img/structure/B12917212.png)
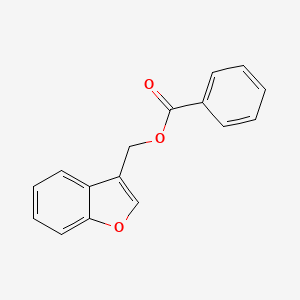
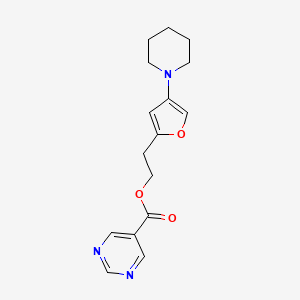
![5-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B12917235.png)

